molecular formula C20H25BrN2O3 B5227680 Cyclooctyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cyclooctyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5227680
M. Wt: 421.3 g/mol
InChI Key: BOBIVWSCIOTQQM-UHFFFAOYSA-N
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Description

Cyclooctyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C20H25BrN2O3 This compound is notable for its unique structure, which includes a cyclooctyl group, a bromophenyl group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of Cyclooctyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyclooctanone with 2-bromobenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with urea and methyl acetoacetate under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Cyclooctyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester group, resulting in the formation of carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, reducing agents like sodium borohydride, and oxidizing agents like chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclooctyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research has explored its potential as an anti-cancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclooctyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes such as kinases or proteases, disrupting cellular processes and leading to therapeutic effects. The compound’s bromophenyl group can facilitate binding to target proteins, while the tetrahydropyrimidine ring may enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to Cyclooctyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other tetrahydropyrimidine derivatives and bromophenyl-containing compounds. For example:

    Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Cyclooctyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity, potentially altering its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclooctyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O3/c1-13-17(19(24)26-14-9-5-3-2-4-6-10-14)18(23-20(25)22-13)15-11-7-8-12-16(15)21/h7-8,11-12,14,18H,2-6,9-10H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBIVWSCIOTQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)OC3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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